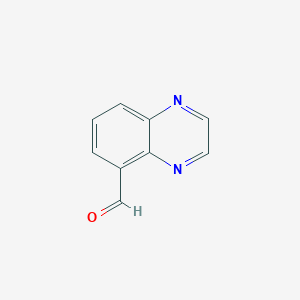

Quinoxaline-5-carbaldehyde

Description

Properties

IUPAC Name |

quinoxaline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGYMORBKJLAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342505 | |

| Record name | Quinoxaline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141234-08-4 | |

| Record name | 5-Quinoxalinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141234-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Quinoxaline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-5-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds and functional materials. Its strategic importance lies in the reactive aldehyde group at the 5-position of the quinoxaline scaffold, which allows for diverse chemical modifications. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering experimental protocols and tabulated spectral data to support researchers in medicinal chemistry and materials science.

Introduction

The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a formyl group at the C-5 position offers a versatile handle for further molecular elaboration, enabling the construction of complex derivatives with potentially enhanced biological efficacy or novel material characteristics. This document outlines a common synthetic pathway to this compound and provides a thorough characterization of the final product.

Synthesis of this compound

While several synthetic routes to quinoxaline derivatives are known, a prevalent method for the introduction of a carbaldehyde group at a specific position involves the oxidation of a corresponding methyl group. This section details a representative experimental protocol for the synthesis of this compound from 5-methylquinoxaline.

Synthetic Pathway

The synthesis of this compound can be achieved through the oxidation of 5-methylquinoxaline. This transformation is a key step in functionalizing the quinoxaline core at the 5-position.

Caption: Synthetic route to this compound.

Experimental Protocol: Oxidation of 5-Methylquinoxaline

This protocol describes a common method for the oxidation of a methyl group on an aromatic heterocycle to a carbaldehyde.

Materials:

-

5-Methylquinoxaline

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylquinoxaline (1.0 eq) in a minimal amount of dioxane.

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide expected analytical data.

Physical Properties

| Property | Value |

| CAS Number | 141234-08-4[1][2][3] |

| Molecular Formula | C₉H₆N₂O[1][2] |

| Molecular Weight | 158.16 g/mol [1][2] |

| Appearance | Solid |

| Purity | ≥95% - ≥98%[1][2] |

| Storage | Store at 4°C under a nitrogen atmosphere[1] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~10.5 (s, 1H, -CHO) | ~192.0 (C=O) |

| ~9.0 (d, 1H, Ar-H) | ~150.0 (Ar-C) |

| ~8.8 (d, 1H, Ar-H) | ~145.0 (Ar-C) |

| ~8.2 (dd, 1H, Ar-H) | ~142.0 (Ar-C) |

| ~8.0 (d, 1H, Ar-H) | ~138.0 (Ar-C) |

| ~7.8 (t, 1H, Ar-H) | ~132.0 (Ar-CH) |

| ~130.0 (Ar-CH) | |

| ~129.0 (Ar-CH) | |

| ~128.0 (Ar-CH) |

Note: The predicted chemical shifts are based on general knowledge of similar structures and may vary slightly from experimental values.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | Observed m/z |

| Electron Ionization (EI) | 158 (M⁺) |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2850, ~2750 | Aldehydic C-H stretch |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1500 | Aromatic C=C and C=N stretches |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and tabulated spectral data serve as a valuable resource for researchers engaged in the design and development of novel quinoxaline-based compounds for pharmaceutical and material science applications. The provided workflows and data are intended to streamline the synthetic and analytical processes, facilitating further exploration of this important chemical entity.

References

Spectroscopic Profile of Quinoxaline-5-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Quinoxaline-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. Below is a summary of the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.5 (estimated) | s | - | H-C(O) |

| 9.0 - 9.2 (estimated) | m | - | H-2, H-3 |

| 8.2 - 8.4 (estimated) | m | - | H-6, H-8 |

| 7.8 - 8.0 (estimated) | m | - | H-7 |

Note: Estimated values are based on typical chemical shifts for quinoxaline derivatives and the influence of the aldehyde substituent. Precise experimental data was not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.0 (estimated) | C=O |

| 150.0 - 155.0 (estimated) | C-2, C-3 |

| 140.0 - 145.0 (estimated) | C-4a, C-8a |

| 130.0 - 138.0 (estimated) | C-5, C-6, C-7, C-8 |

Note: Estimated values are derived from known spectra of substituted quinoxalines.[1][2] The aldehyde group is expected to significantly deshield the carbonyl carbon.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretching (aldehyde) |

| 1630 - 1600 | Medium to Strong | C=N stretching (quinoxaline ring) |

| 1600 - 1450 | Medium | C=C stretching (aromatic rings) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| ~2850, ~2750 | Weak | Aldehydic C-H stretching |

Note: Characteristic absorption bands are predicted based on the functional groups present in the molecule.[3]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 157 | High | [M-H]⁺ |

| 130 | Medium | [M-CO]⁺ |

| 103 | Medium | [M-CO-HCN]⁺ |

Note: The molecular weight of this compound is 158.16 g/mol .[4] The fragmentation pattern is predicted based on the stable quinoxaline ring system.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinoxaline derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several thousand) is required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For ESI, the sample is typically dissolved in a mixture of methanol or acetonitrile and water with a small amount of formic acid to promote protonation. For EI, the sample is vaporized and bombarded with a high-energy electron beam.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a compound like this compound follows a logical progression of spectroscopic techniques to build a complete structural picture.

This guide serves as a foundational resource for understanding the key spectroscopic features of this compound. The provided data and protocols are essential for the quality control, reaction monitoring, and structural verification of this important chemical intermediate.

References

- 1. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Quinoxaline(91-19-0) 13C NMR [m.chemicalbook.com]

- 3. scialert.net [scialert.net]

- 4. scbt.com [scbt.com]

- 5. heteroletters.org [heteroletters.org]

- 6. tsijournals.com [tsijournals.com]

The Ascendant Therapeutic Potential of Quinoxaline-5-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic heteroaromatic system, has long been a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Among the diverse array of quinoxaline derivatives, those bearing a carbaldehyde group at the 5-position represent a particularly promising, albeit more recently explored, subclass. This technical guide delves into the synthesis, biological activities, and therapeutic potential of quinoxaline-5-carbaldehyde derivatives and their closely related analogs, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. The inherent reactivity of the aldehyde functional group makes these compounds versatile intermediates for the synthesis of a wide range of Schiff bases, hydrazones, and other heterocyclic systems, further expanding their chemical space and biological utility.

Synthesis of the this compound Core and Its Derivatives

The foundational step in accessing this compound derivatives is the construction of the quinoxaline ring system itself. The most classical and widely employed method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] Variations of this method, including the use of different catalysts and reaction conditions, have been developed to improve yields and simplify procedures.[4]

A notable synthetic route to a related quinoxaline-2-carboxaldehyde involves the oxidation of a precursor derived from the reaction of D-glucose with o-phenylenediamine.[2] While not specific to the 5-position, this highlights a potential strategy for introducing the aldehyde functionality.

More modern and environmentally benign approaches, such as microwave-assisted synthesis, have been successfully employed to accelerate the synthesis of quinoxaline derivatives, often leading to higher yields in shorter reaction times.[5] For instance, the synthesis of 1,4-dioxy-quinoxaline-2-carbaldehyde derivatives has been optimized using microwave irradiation.[6]

The synthesis of quinoxaline-5-carboxamide derivatives, which are closely related to the target carbaldehydes, begins with commercially available methyl 2,3-diaminobenzoate.[7] This starting material can be envisioned as a potential precursor to this compound through appropriate functional group transformations.

Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a remarkable range of biological activities, with significant research focused on their anticancer, antimicrobial, and anti-inflammatory properties.[1][8] While specific data for this compound derivatives is emerging, the broader class of quinoxalines provides a strong indication of their potential.

Anticancer Activity

Numerous quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][9][10] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[11]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | WiDr (Colon) | 0.81 | [11] |

| MCF-7 (Breast) | 1.34 | [11] | |

| HCT-116 (Colon) | 2.91 | [11] | |

| Compound 13 | WiDr (Colon) | 1.02 | [11] |

| MCF-7 (Breast) | 2.11 | [11] | |

| HCT-116 (Colon) | 0.95 | [11] | |

| Compound 4a | WiDr (Colon) | 3.21 | [11] |

| MCF-7 (Breast) | 4.54 | [11] | |

| HCT-116 (Colon) | 3.88 | [11] | |

| Compound 5 | WiDr (Colon) | 4.11 | [11] |

| MCF-7 (Breast) | 3.98 | [11] | |

| HCT-116 (Colon) | 4.23 | [11] | |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [10] |

| MCF-7 (Breast) | 9 | [10] | |

| Compound 6k | HeLa (Cervical) | 12.17 | [9] |

| HCT-116 (Colon) | 9.46 | [9] | |

| MCF-7 (Breast) | 10.88 | [9] | |

| Compound 5 (Dong et al.) | HeLa (Cervical) | 0.126 | [12] |

| SMMC-7721 (Hepatoma) | 0.071 | [12] | |

| K562 (Leukemia) | 0.164 | [12] |

Antimicrobial Activity

The quinoxaline scaffold is a key component in many antimicrobial agents.[13][14] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][15] The antibacterial activity of quinoxaline-5-carboxamide derivatives against several bacterial strains highlights the potential of functionalizing the 5-position of the quinoxaline ring to develop potent antimicrobial agents.[7]

Table 2: Antibacterial Activity of a Quinoxaline Derivative

| Bacterial Strain | MIC (µg/mL) of a Quinoxaline Derivative | Reference |

| Staphylococcus aureus (MRSA) | 1 - 8 (most isolates at 4) | [16] |

Anti-inflammatory Activity

Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant inhibition of inflammatory mediators.[17][18] The mechanism of their anti-inflammatory action can involve the inhibition of enzymes like COX-2 and lipoxygenase (LOX).[6][11][19]

Table 3: Anti-inflammatory Activity of a Quinoxaline Derivative

| Assay | Compound | Inhibition (%) / In vivo effect | Reference |

| Carrageenan-induced paw edema | Compound 7b | 41% reduction in edema | [19] |

| Carrageenan-induced paw edema | Indomethacin (Reference) | 47% reduction in edema | [19] |

| In vitro anti-inflammatory | Quinoxaline sulfonamide derivatives | 2.25% to 22.95% inhibition | [18] |

Experimental Protocols

General Synthesis of Quinoxaline Derivatives

A common and versatile method for the synthesis of quinoxalines involves the condensation of o-phenylenediamines with α-dicarbonyl compounds.[3]

Procedure:

-

To a solution of an o-phenylenediamine (1 mmol) in a suitable solvent (e.g., toluene, 8 mL), add the 1,2-dicarbonyl compound (1 mmol).

-

Add a catalytic amount of a suitable catalyst (e.g., molybdophosphovanadates supported on alumina, 0.1 g).[3]

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, separate the catalyst by filtration.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]

Microwave-Assisted Synthesis of 1,4-dioxy-quinoxaline-2-carbaldehyde Derivatives

This method offers a rapid and efficient route to quinoxaline aldehyde derivatives.[6]

Procedure:

-

In a microwave reaction flask, combine the appropriate 2-methyl-quinoxaline 1,4-dioxide (3 mmol), selenium dioxide (SeO₂, 4.5 mmol), and acetonitrile (20 mL).

-

Irradiate the mixture in a microwave reactor at 200 W for 5 minutes.

-

After the reaction, evaporate the solvent.

-

Perform an extraction with chloroform and water.

-

Purify the residue by column chromatography using a toluene:dioxane (3:2) solvent system to obtain the desired aldehyde.[6]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with different concentrations of the synthesized quinoxaline derivatives for 72 hours.

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[10]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16]

Procedure:

-

Prepare serial dilutions of the quinoxaline derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[16]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[20]

Procedure:

-

Administer the test compound or a reference drug (e.g., indomethacin) to a group of rats.

-

After a specific time, induce inflammation by injecting a carrageenan solution into the sub-plantar region of the rat's hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage of inhibition of edema compared to a control group.[20]

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for the synthesis and biological evaluation of quinoxaline derivatives.

Caption: Simplified signaling pathway showing dual inhibition of EGFR and COX-2 by certain quinoxaline derivatives.

Conclusion

This compound derivatives and their related analogs stand as a promising class of compounds with significant therapeutic potential. Their versatile synthesis and the broad spectrum of biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, make them attractive targets for further investigation. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers to build upon, paving the way for the development of novel and effective therapeutic agents based on the quinoxaline scaffold. The continued exploration of this chemical space is poised to yield new drug candidates with improved efficacy and safety profiles.

References

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. tsijournals.com [tsijournals.com]

- 6. dadun.unav.edu [dadun.unav.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]

- 16. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sphinxsai.com [sphinxsai.com]

- 19. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Quinoxaline-5-carbaldehyde: A Technical Guide to its Presumed Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of quinoxaline-5-carbaldehyde is limited in publicly available scientific literature. This guide provides an in-depth overview of the core biological activities and mechanisms of action attributed to the broader class of quinoxaline derivatives, which are structurally related to this compound. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this and similar compounds.

Executive Summary

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Derivatives of this core structure have been extensively investigated for their potent anticancer, antimicrobial, and enzyme inhibitory properties.[1][4][5] The aldehyde functional group at the 5-position of the quinoxaline ring in this compound suggests a reactive site for potential covalent interactions with biological macromolecules, a feature that could contribute to its bioactivity. This technical guide synthesizes the current understanding of the mechanisms of action for quinoxaline derivatives, providing a predictive framework for the biological activities of this compound.

Core Biological Activities and Mechanisms of Action

The biological effects of quinoxaline derivatives are primarily attributed to their ability to interact with and modulate the function of key cellular enzymes and signaling pathways. The primary reported activities include anticancer, antimicrobial, and specific enzyme inhibition.

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][6] The proposed mechanisms of action are multifaceted and often involve the inhibition of critical cellular processes required for cancer cell proliferation and survival.

2.1.1 Inhibition of Protein Kinases

A predominant mechanism of anticancer action for many quinoxaline compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][6] Several quinoxaline derivatives have been identified as potent inhibitors of key kinases involved in oncogenic signaling pathways.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several quinoxaline-based compounds have been shown to inhibit VEGFR-2, thereby potentially blocking tumor-induced angiogenesis.[1]

-

c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and invasion. Derivatives of quinoxaline have been developed as specific inhibitors of c-Met kinase.

-

MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Quinoxaline derivatives have been identified as inhibitors of key kinases in this pathway, such as p38α MAPK.[7]

-

PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Some quinoxaline derivatives are being investigated as dual inhibitors of PI3K and mTOR, offering a potent strategy to suppress cancer cell growth.[8]

-

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition: ASK1 is a member of the MAPK kinase kinase family and is involved in stress and apoptotic signaling. Quinoxaline derivatives have been synthesized and evaluated as inhibitors of ASK1.[9]

2.1.2 Induction of Apoptosis

Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][4][10] This is often a downstream consequence of kinase inhibition or other cellular stresses induced by the compounds. The apoptotic cascade can be initiated through both mitochondrial- and caspase-3-dependent pathways.[10]

2.1.3 Microtubule Interference

Certain imidazo[1,2-a]quinoxaline derivatives have been reported to act as microtubule-interfering agents, leading to potent anticancer activity.[1] Disruption of microtubule dynamics interferes with cell division and can trigger apoptosis.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[5][11][12][13]

The exact mechanism of antimicrobial action is not fully elucidated for all derivatives but is thought to involve the inhibition of essential microbial enzymes or interference with microbial DNA replication. The planar structure of the quinoxaline ring allows for potential intercalation into DNA, which could disrupt these processes.

Enzyme Inhibition

Beyond the protein kinases involved in cancer, quinoxaline derivatives have been shown to inhibit other classes of enzymes.

-

Monoamine Oxidase (MAO) Inhibition: Certain quinoxaline analogues have been synthesized and investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[14] This suggests potential applications in neurological disorders.

-

Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition: Some quinoxaline-bridged bis(imidazolium) salts have shown potent inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and acetylcholinesterase (AChE).[15]

Quantitative Data

The following tables summarize the reported in vitro biological activities of various quinoxaline derivatives. It is important to note that these data are for compounds structurally related to this compound and may not be directly extrapolated.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Quinoxaline Derivative | Compound 4m (bromo-substituted) | A549 (human non-small-cell lung cancer) | MTT | 9.32 ± 1.56 | [10][16] |

| Quinoxaline Derivative | Compound 4b (bromo-substituted) | A549 (human non-small-cell lung cancer) | MTT | 11.98 ± 2.59 | [10][16] |

| Quinoxaline-based scaffold | Compound 3 | HCT116 (human colon carcinoma) | Not Specified | 10.27 | [1] |

| Quinoxaline Derivative | 26e (dibromo-substituted) | ASK1 expressing cells | Not Specified | 0.03017 | [9] |

| Quinoxaline Derivative | 4a (hydrazone moiety) | p38α MAP kinase expressing cells | Not Specified | 0.042 | [7] |

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound Class | Specific Derivative | Microorganism | EC50 (µg/mL) | Reference |

| Quinoxaline Derivative | Compound 5j | Rhizoctonia solani | 8.54 | [13] |

| Quinoxaline Derivative | Compound 5t | Rhizoctonia solani | 12.01 | [13] |

| Quinoxaline Derivative | Compound 5k | Acidovorax citrulli | Not Specified | [13] |

Table 3: Enzyme Inhibition by Selected Quinoxaline Derivatives

| Compound Class | Enzyme Target | Inhibition Constant (Ki) | Reference |

| Quinoxaline bridged bis(imidazolium) salts | Acetylcholinesterase (AChE) | 26.71–119.09 nM | [15] |

| Quinoxaline bridged bis(imidazolium) salts | Carbonic Anhydrase I (hCA I) | 19.77 to 133.68 nM | [15] |

| Quinoxaline bridged bis(imidazolium) salts | Carbonic Anhydrase II (hCA II) | 13.09 to 266.38 nM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of quinoxaline derivatives.

Synthesis of Quinoxaline Derivatives

General Procedure for the Synthesis of 2,3-Disubstituted Quinoxalines:

A common method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]

-

Dissolve the o-phenylenediamine derivative in a suitable solvent, such as ethanol or acetic acid.

-

Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

-

The reaction mixture is typically refluxed for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative for 48-72 hours. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

-

Assay Setup: In a microplate, combine the kinase, its specific substrate, and ATP in a suitable buffer.

-

Compound Addition: Add the quinoxaline derivative at various concentrations to the wells.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of product formed or the amount of ATP remaining. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®).

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the quinoxaline derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially targeted by quinoxaline derivatives and a general experimental workflow.

Caption: Putative inhibition of key oncogenic signaling pathways by quinoxaline derivatives.

Caption: General experimental workflow for the evaluation of this compound derivatives.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

In Silico Exploration of Quinoxaline-5-carbaldehyde and its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Quinoxaline-5-carbaldehyde and its analogs, in particular, have emerged as a promising class of compounds for the development of novel therapeutics. In silico methodologies play a pivotal role in accelerating the drug discovery and development pipeline for these compounds by providing valuable insights into their structure-activity relationships (SAR), pharmacokinetic properties, and potential mechanisms of action. This in-depth technical guide provides a comprehensive overview of the in silico studies of this compound and its analogs, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways.

Data Presentation: Quantitative In Silico and In Vitro Data

The following tables summarize key quantitative data from various in silico and in vitro studies on quinoxaline analogs. This data provides a comparative analysis of their biological activities and predicted physicochemical properties.

Table 1: Anticancer Activity of Quinoxaline Analogs

| Compound ID | Target | Cell Line | IC50 (µM) | Binding Energy (kcal/mol) | Reference |

| VEGFR-2 Inhibitors | |||||

| 11g | VEGFR-2 | HepG-2 | 4.50 | - | [1] |

| 11g | VEGFR-2 | HCT-116 | 2.40 | - | [1] |

| 11g | VEGFR-2 | MCF-7 | 5.90 | - | [1] |

| 17b | VEGFR-2 | HepG-2 | 2.3 - 5.8 | -20.80 | [2] |

| 15b | VEGFR-2 | MCF-7 | 2.3 - 5.8 | - | [2] |

| c-Met Kinase Inhibitors | |||||

| NQ1 | c-Met | - | 1.1 | - | [3] |

| Compound 4 | c-Met | MKN-45 | Good | - | [4] |

| MDBD | c-Met | HepG2 | - | -10.8 | [5] |

| EGFR Inhibitors | |||||

| 4i | EGFR | A549 | 3.902 | - | [6] |

| IVd | EGFR | HeLa | 3.20 | -12.03 | [7] |

| IVd | EGFR | MCF-7 | 4.19 | -12.03 | [7] |

| IVd | EGFR | HEK 293T | 3.59 | -12.03 | [7] |

| IVd | EGFR | A549 | 5.29 | -12.03 | [7] |

| Other Anticancer Activity | |||||

| 4b | - | SMMC-7721 | 0.72 | - | [8] |

| 4b | - | MCF-7 | 1.78 | - | [8] |

| 4b | - | HeLa | 1.08 | - | [8] |

| 14 | - | MCF-7 | 2.61 | - | [9] |

| 18 | - | MCF-7 | 22.11 | - | [9] |

Table 2: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile of Selected Quinoxaline Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | GI Absorption | BBB Permeant | Ames Mutagenesis | Carcinogenicity |

| 4d | - | -0.15 | - | - | - | High | Yes | Non-mutagen | Non-carcinogen |

| 5a | - | -0.18 | - | - | - | High | Yes | Non-mutagen | Non-carcinogen |

| 5b | - | -0.18 | - | - | - | Low | Yes | Non-mutagen | Non-carcinogen |

| 7b | - | -0.22 | - | - | - | Low | Yes | Non-mutagen | Non-carcinogen |

| 7d | - | -0.25 | - | - | - | Low | Yes | Non-mutagen | Non-carcinogen |

Note: Data for ADMET profiling of quinoline-3-carbaldehyde derivatives is presented as a representative example.[10]

Experimental Protocols

This section provides detailed methodologies for key in silico experiments commonly employed in the study of this compound and its analogs.

Protocol 1: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD; c-Met, PDB ID: 3F66; EGFR, PDB ID: 4HJO) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Kollman charges) to the protein atoms.

-

Save the prepared protein structure in PDBQT format using AutoDock Tools.[11][12]

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound or its analog using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds in the ligand.

-

Save the prepared ligand structure in PDBQT format.[11]

-

-

Grid Box Generation:

-

Define a 3D grid box around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand.

-

The center of the grid is typically set to the geometric center of the co-crystallized ligand or key active site residues.

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation.[11] The command typically includes the paths to the prepared protein and ligand files, the grid box parameters, and the desired output file name.

-

Vina will generate a set of binding poses for the ligand ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses and their interactions with the protein using molecular visualization software (e.g., PyMOL, Chimera).

-

Analyze the hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the protein's active site residues.

-

Protocol 2: Molecular Dynamics (MD) Simulation with GROMACS

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[13][14]

-

System Preparation:

-

Prepare the protein and ligand topologies and coordinate files using a force field such as CHARMM36 for the protein and CGenFF for the ligand.

-

Combine the protein and ligand into a single complex.

-

Place the complex in a simulation box of appropriate size and shape (e.g., cubic, dodecahedron).

-

Solvate the system with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature of the system. Position restraints are often applied to the protein and ligand heavy atoms.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density of the system. Position restraints are gradually released.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) with no restraints.

-

Save the trajectory and energy data at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to calculate various properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond interactions over time.

-

These analyses provide insights into the stability of the protein-ligand complex and the dynamics of their interactions.

-

Protocol 3: ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness and potential pharmacokinetic properties of a compound.

-

Input:

-

Provide the 2D or 3D structure of the quinoxaline analog in a suitable format (e.g., SMILES, SDF).

-

-

Web Server/Software:

-

Predicted Properties:

-

Physicochemical Properties: Molecular weight, LogP (lipophilicity), topological polar surface area (TPSA).

-

Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, P-glycoprotein substrate/inhibitor status, cytochrome P450 (CYP) inhibition.

-

Drug-Likeness: Lipinski's rule of five, Veber's rule, Egan's rule.

-

Toxicity: AMES mutagenesis, carcinogenicity, hepatotoxicity.

-

-

Analysis:

-

Analyze the predicted properties to assess the compound's potential as a drug candidate. Compounds with favorable ADMET profiles are more likely to succeed in later stages of drug development.

-

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways targeted by quinoxaline analogs and a general workflow for in silico drug discovery.

Caption: A generalized workflow for in silico drug discovery.

Caption: VEGFR-2 signaling pathway and its inhibition.

Caption: c-Met signaling pathway and its inhibition.

Caption: EGFR signaling pathway and its inhibition.

Conclusion

In silico approaches are indispensable tools in the modern drug discovery landscape for this compound and its analogs. By leveraging computational methods such as molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently screen large compound libraries, optimize lead candidates, and gain a deeper understanding of their biological mechanisms. The integration of these in silico techniques with traditional experimental validation accelerates the identification of potent and selective drug candidates, ultimately paving the way for the development of novel therapeutics targeting a range of diseases. This guide provides a foundational framework for researchers to design and execute in silico studies for this important class of compounds.

References

- 1. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. plu.mx [plu.mx]

- 6. researchgate.net [researchgate.net]

- 7. medium.com [medium.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 13. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Isolation of Quinoxaline Alkaloids: A Case Study of Echinomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies employed in the discovery and isolation of quinoxaline alkaloids, a class of heterocyclic natural products renowned for their diverse and potent biological activities. While the search for entirely novel quinoxaline alkaloids from natural sources is an ongoing endeavor, this document will utilize the well-documented isolation of Echinomycin, a prominent member of this class, as a representative case study. The principles and techniques detailed herein are broadly applicable to the quest for new chemical entities within this important pharmacological group.

Echinomycin is a bicyclic octadepsipeptide antibiotic belonging to the quinoxaline family, first isolated from Streptomyces echinatus. It exhibits potent antibacterial and anticancer properties, primarily through its ability to intercalate with DNA. The following sections will provide a detailed protocol for its isolation and characterization, present relevant quantitative data in a structured format, and visualize the experimental workflow and biosynthetic pathway.

Experimental Protocols: Isolation and Characterization of Echinomycin

The following protocols are a composite representation of established methods for the isolation of Echinomycin from fermentation cultures of Streptomyces species.

Fermentation of the Producing Microorganism

A seed culture of Streptomyces echinatus is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C for 48-72 hours with shaking. This seed culture is then used to inoculate a larger production medium rich in nutrients to support secondary metabolite production. A typical production medium might contain glucose, peptone, yeast extract, and inorganic salts. The production culture is incubated for 5-7 days under controlled conditions of temperature, pH, and aeration to maximize the yield of Echinomycin.

Extraction of Crude Alkaloid Mixture

Following the fermentation period, the mycelial biomass is separated from the culture broth by centrifugation or filtration. Echinomycin is primarily located within the mycelia. The mycelial cake is then subjected to solvent extraction, typically using a polar organic solvent such as acetone or methanol. The solvent is added to the mycelia, and the mixture is agitated for several hours to ensure efficient extraction of the alkaloids. The resulting extract is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract containing Echinomycin and other metabolites.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate Echinomycin to a high degree of purity.

-

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over a silica gel stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity (e.g., with ethyl acetate and then methanol), is employed to separate the components based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Echinomycin.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with Echinomycin are then subjected to preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small percentage of a modifier like trifluoroacetic acid (TFA). The elution is monitored by a UV detector at a wavelength where Echinomycin shows strong absorbance (e.g., 243 nm). The peak corresponding to Echinomycin is collected.

Structure Elucidation and Characterization

The purified compound is subjected to various spectroscopic analyses to confirm its identity and structure as Echinomycin.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained during the isolation and characterization of Echinomycin.

Table 1: Fermentation and Extraction Yields

| Parameter | Value |

| Fermentation Volume | 10 L |

| Mycelial Wet Weight | 500 g |

| Crude Extract Yield | 15 g |

| Purified Echinomycin Yield | 150 mg |

Table 2: Spectroscopic Data for Echinomycin

| Technique | Key Data Points |

| HR-ESI-MS | m/z [M+H]⁺ calculated for C₅₁H₆₅N₁₂O₁₂S₂: 1101.4301; found: 1101.4298 |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.85 (s, 2H), 8.20 (d, J = 8.0 Hz, 2H), 7.80-7.60 (m, 6H), 5.80 (m, 2H), ... |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 168.5, 165.0, 145.0, 142.0, 131.0, 130.5, 129.0, 128.5, ... |

Table 3: Biological Activity of Echinomycin

| Assay | IC₅₀ Value |

| Antibacterial (Bacillus subtilis) | 0.1 µg/mL |

| Cytotoxicity (HeLa cells) | 1.5 nM |

Mandatory Visualizations

Experimental Workflow for Echinomycin Isolation

Caption: Experimental workflow for the isolation of Echinomycin.

Biosynthetic Pathway to the Quinoxaline Core

Caption: Simplified biosynthetic pathway to the quinoxaline core of Echinomycin.

Quinoxaline-5-carbaldehyde: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in the architecture of medicinally active compounds. Its unique electronic properties and versatile substitution patterns have rendered it a privileged structure in the pursuit of novel therapeutics. Among its various derivatives, quinoxaline-5-carbaldehyde has emerged as a particularly valuable building block, offering a reactive aldehyde functionality for the construction of diverse molecular entities with significant biological activities. This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of derivatives originating from this compound, supported by experimental data and procedural insights.

Synthetic Strategies and Key Reactions

The aldehyde group at the 5-position of the quinoxaline ring is a versatile handle for a multitude of chemical transformations, enabling the synthesis of a wide array of derivatives. Key reactions include reductive amination, Schiff base formation, and condensations to form new heterocyclic rings.

Reductive Amination

Reductive amination is a powerful method for introducing substituted amino groups. This reaction typically involves the initial formation of a Schiff base between this compound and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol: Synthesis of a PARP Inhibitor Precursor via Reductive Amination

A notable application of this reaction is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. In a documented synthesis, this compound is reacted with a piperazine derivative in the presence of a reducing agent.

To a solution of this compound (50 mg, 0.23 mmol) and 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide (54.1 mg, 0.23 mmol) in tetrahydrofuran (3 mL), the mixture is stirred at room temperature for 2 minutes. Subsequently, sodium triacetoxyborohydride (192 mg, 0.91 mmol) is added, and the reaction is stirred for an additional 16 hours at room temperature. The reaction is then quenched with methanol (0.1 mL) and the solvent is removed under reduced pressure to yield the desired product.

Below is a generalized workflow for this synthetic approach.

Synthesis of Prolyl Hydroxylase Antagonists

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promise in targeting key enzymes involved in disease progression, particularly in oncology.

PARP Inhibition

As mentioned, reductive amination of this compound is a key step in synthesizing potent PARP inhibitors. PARP enzymes are critical for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations. The quinoxaline moiety in these inhibitors often serves as a crucial pharmacophore for binding to the enzyme's active site.

The signaling pathway below illustrates the central role of PARP in DNA repair and how its inhibition can impact cancer cells.

While specific IC50 values for derivatives of this compound are not widely published, the broader class of quinoxaline-based PARP inhibitors demonstrates significant potency. For context, other quinoxaline derivatives have reported potent anticancer activities with IC50 values in the low micromolar range against various cancer cell lines.

Table 1: Anticancer Activity of Structurally Related Quinoxaline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Quinoxaline-based EGFR/COX-2 Inhibitors | Various | 0.81 - 4.54 |

| Quinoxaline-based VEGFR-2 Inhibitors | HCT116 | 4.4 |

| Quinoxaline-based VEGFR-2 Inhibitors | MCF-7 | 5.3 |

Note: The data presented is for structurally related quinoxaline compounds to provide context for the potential potency of this compound derivatives. Data for direct derivatives of this compound is limited in publicly available literature.

Conclusion

This compound stands out as a valuable and versatile starting material in medicinal chemistry. Its reactive aldehyde functionality provides a gateway to a diverse range of molecular architectures, including potent enzyme inhibitors for cancer therapy. The synthetic accessibility and the demonstrated utility in constructing complex bioactive molecules underscore its importance for researchers and professionals in drug discovery and development. Further exploration of derivatives from this scaffold holds significant promise for the identification of next-generation therapeutics.

Physicochemical Properties of Substituted Quinoxaline-5-carbaldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of substituted quinoxaline-5-carbaldehydes. The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide is intended to be a valuable resource for professionals in drug discovery and development, offering detailed experimental methodologies, collated quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The physicochemical properties of substituted quinoxaline-5-carbaldehydes are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are significantly influenced by the nature and position of substituents on the quinoxaline ring.

Tabulated Physicochemical Data

The following table summarizes key physicochemical data for a selection of substituted quinoxaline derivatives. Due to the vast number of possible substitutions, this table presents a representative sample based on available literature.

| Compound/Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| Quinoxaline-2-carbaldehyde | C₉H₆N₂O | 158.16 | - | ¹H NMR and ¹³C NMR data available. | [1] |

| 6-Bromo-2-chloro-3-amino-N-[4-(trifluoromethyl)phenyl]quinoxaline | C₁₅H₈BrClF₃N₄ | 431.61 | - | - | [2] |

| 7-Bromo-2-[2-(4-methoxy-benzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline | C₁₉H₁₃BrN₄OS₂ | 485.38 | - | - | [2] |

| 7-Bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline | C₁₀H₉BrN₄ | 277.12 | - | - | [2] |

| 2,3-Diphenylquinoxaline | C₂₀H₁₄N₂ | 282.34 | 125-127 | ¹H NMR and ¹³C NMR data available. | [3] |

| 2,3-Bis(4-bromophenyl)quinoxaline | C₂₀H₁₂Br₂N₂ | 440.14 | 208-210 | ¹H NMR and ¹³C NMR data available. | [3] |

Synthesis of Substituted Quinoxaline-5-carbaldehydes

The primary synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of quinoxaline-5-carbaldehydes, a suitably substituted o-phenylenediamine is typically reacted with a glyoxal derivative.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of substituted quinoxaline-5-carbaldehydes.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinoxalines

A versatile method for synthesizing a wide array of 2,3-disubstituted quinoxalines involves the nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (2,3-DCQ).[3]

Materials:

-

Quinoxaline-2,3(1H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

Appropriate nucleophile (e.g., amine, thiol, alcohol)

-

Solvent (e.g., ethanol, DMF)

-

Base (e.g., triethylamine, potassium carbonate)

Procedure for the preparation of 2,3-dichloroquinoxaline:

-

To a stirred solution of quinoxaline-2,3(1H,4H)-dione, add phosphorus oxychloride.[3]

-

Reflux the mixture at 100 °C for 3 hours.[3]

-

Monitor the reaction progress by TLC.

-

After completion, distill off the excess POCl₃ under vacuum.[3]

-

Quench the reaction mixture with ice-cold water.[3]

-

Filter the precipitate, wash with water, and dry to obtain 2,3-dichloroquinoxaline.

Procedure for nucleophilic substitution:

-

Dissolve 2,3-dichloroquinoxaline in a suitable solvent.

-

Add the desired nucleophile and a base.

-

The reaction can be heated or stirred at room temperature depending on the nucleophile's reactivity.

-

The stepwise substitution of the two chlorine atoms allows for the synthesis of both symmetrically and asymmetrically substituted quinoxalines.[3]

-

Monitor the reaction by TLC.

-

Upon completion, perform an appropriate work-up, which may include extraction and washing.

-

Purify the product by recrystallization or column chromatography.

Biological Activities

Substituted quinoxaline-5-carbaldehydes and their derivatives have been reported to possess a broad spectrum of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Quinoxaline derivatives have shown significant potential as anticancer agents, with their mechanism of action often involving the inhibition of protein kinases and the induction of apoptosis.[4]

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected quinoxaline derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound XIIIa | HepG-2 (Liver) | 2.03 ± 0.11 | [5] |

| Compound XIIIa | PC3 (Prostate) | 2.51 ± 0.2 | [5] |

| Compound XIIIa | MCF-7 (Breast) | 0.82 ± 0.02 | [5] |

| Kim-161 (5a) | T24 (Bladder) | 56.11 | [5] |

| Kim-111 (5b) | T24 (Bladder) | 67.29 | [5] |

| Thiosemicarbazone Derivative | B16-F0 (Melanoma) | < 10 µg/mL | [6] |

| Thiosemicarbazone Derivative | EAC (Ascites Carcinoma) | < 10 µg/mL | [6] |

| Thiosemicarbazone Derivative | MCF-7 (Breast) | < 10 µg/mL | [6] |

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.

Quinoxaline derivatives can induce programmed cell death (apoptosis) in cancer cells, often through the mitochondrial pathway.

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, have demonstrated promising activity against a range of bacterial and fungal pathogens.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some quinoxaline derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline derivative (i) | Bacillus sphaericus | Significant Inhibition Zone | [7] |

| Quinoxaline derivative (v) | Bacillus sphaericus | Significant Inhibition Zone | [7] |

| Quinoxaline derivative (iii) | Escherichia coli | Significant Inhibition Zone | [7] |

| Quinoxaline derivative (v) | Escherichia coli | Significant Inhibition Zone | [7] |

| Schiff base complexes | Escherichia coli | Active | [1] |

| Schiff base complexes | Proteus mirabilis | Active | [1] |

| Schiff base complexes | Klebsiella pneumoniae | Active | [1] |

| Schiff base complexes | Pseudomonas aeruginosa | Active | [1] |

| Schiff base complexes | Staphylococcus aureus | Active | [1] |

| Schiff base complexes | Fungal Isolates | Active | [1] |

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

-

Test compound (substituted this compound derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted this compound derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and blank controls (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Conclusion

Substituted quinoxaline-5-carbaldehydes represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. Their diverse biological activities, particularly as anticancer and antimicrobial agents, warrant further investigation. This technical guide provides a foundational resource for researchers, summarizing key physicochemical data, outlining synthetic and biological evaluation protocols, and visualizing the underlying mechanisms of action. The continued exploration of structure-activity relationships within this class of compounds is crucial for the development of novel and effective therapeutic agents.

References

- 1. unn.edu.ng [unn.edu.ng]

- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: A Technical Guide to Quinoxaline-5-carbaldehyde for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Quinoxaline-5-carbaldehyde. As the quinoxaline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, a deep understanding of its derivatives at a molecular level is paramount for the rational design of novel therapeutic agents.[1] This document serves as a resource for professionals in drug discovery and development by detailing theoretical methodologies, presenting expected quantitative data in a structured format, and visualizing computational workflows.

Core Computational Methodologies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful avenue for investigating the molecular properties of this compound. These in silico techniques provide insights that are complementary to experimental data, aiding in the interpretation of spectroscopic results and the prediction of molecular behavior.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol: The geometry of this compound is optimized using DFT calculations, commonly with the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional.[2][3][4] A basis set such as 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost.[3][5][6] The optimization process is complete when the forces on all atoms and the root-mean-square (RMS) displacement are close to zero, indicating that a stationary point on the potential energy surface has been reached. A subsequent frequency calculation is performed to ensure that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Vibrational Analysis

Vibrational frequency calculations are essential not only for confirming a true energy minimum but also for predicting the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be invaluable for the interpretation of experimental spectroscopic data.

Experimental Protocol: Following geometry optimization at the B3LYP/6-311++G(d,p) level of theory, harmonic vibrational frequencies are calculated.[2][3] The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[3] The calculated IR intensities and Raman activities are then used to generate theoretical spectra.

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic transitions of a molecule.[7] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[8][9]

Experimental Protocol: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation at the B3LYP/6-311++G(d,p) level of theory.[7][10] The spatial distribution of these orbitals can be visualized to identify the electron-donating and electron-accepting regions of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.[8][11]

Spectroscopic Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules.[12][13][14] This allows for the prediction of the absorption wavelengths and the nature of the electronic transitions.